![molecular formula C23H27F2N3O B2611462 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921926-02-5](/img/structure/B2611462.png)
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as Compound X, is a novel chemical entity that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anti-acetylcholinesterase Activity
Compounds similar to "3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide" have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, novel piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase, suggesting their potential application as therapeutic agents for conditions such as Alzheimer's disease (Sugimoto et al., 1990). Further studies extended the structure-activity relationships of these compounds to identify highly potent anti-AChE inhibitors (Sugimoto et al., 1992).
Electrochemical Fluorination
Electrochemical fluorination techniques have been employed to generate key precursors for soft-type fluorochemicals from nitrogen-containing carboxylic acids, indicating the versatility of compounds containing piperidin-1-yl and similar groups in the synthesis of novel fluorochemicals (Abe et al., 1992).
Anti-Fatigue Effects
Benzamide derivatives, including those structurally related to "3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide," have shown potential anti-fatigue effects in preclinical models. These studies highlight the potential application of such compounds in enhancing physical endurance and combating fatigue (Wu et al., 2014).
Antineoplastic Properties
Research into the metabolism of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib, in chronic myelogenous leukemia patients, demonstrates the application of similar compounds in cancer treatment. The study explored the metabolic pathways of these inhibitors, underscoring their therapeutic potential and the importance of understanding their pharmacokinetics (Gong et al., 2010).
Antibacterial Activity
The synthesis and evaluation of novel 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs for antibacterial activity indicate the potential use of structurally related compounds in developing new antibacterial agents (Sheu et al., 1998).
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O/c1-27-12-9-17-13-16(6-8-21(17)27)22(28-10-3-2-4-11-28)15-26-23(29)18-5-7-19(24)20(25)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZODNMRPUAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.